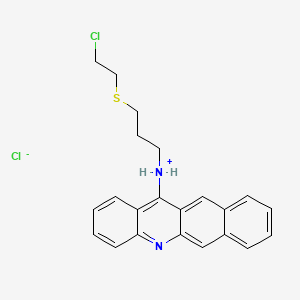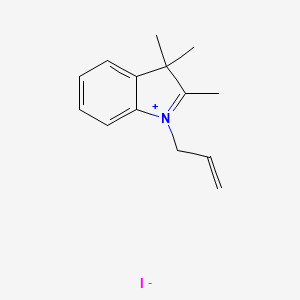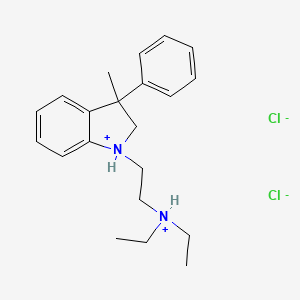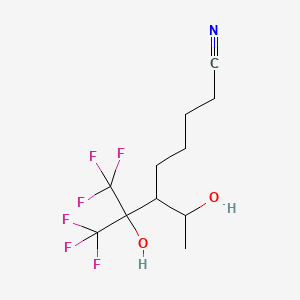![molecular formula C8H18O4 B15342370 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol CAS No. 29171-01-5](/img/structure/B15342370.png)
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol typically involves the reaction of propylene oxide with methoxyethanol under basic conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the methoxyethanol acts as a nucleophile, attacking the epoxide ring of propylene oxide to form the desired product. Industrial production methods often involve continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .
Scientific Research Applications
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It serves as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol involves its ability to interact with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and stabilization of other compounds. In biological systems, it can interact with proteins and enzymes, affecting their structure and function . The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, enhancing its solubility and effectiveness in aqueous environments .
Comparison with Similar Compounds
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol can be compared with other similar compounds such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has similar solvent properties but differs in its molecular structure, leading to variations in its reactivity and applications.
1-Ethoxy-2-propanol: Another similar compound used as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific combination of hydrophilic and hydrophobic properties, making it an effective solvent and stabilizer in diverse applications .
Properties
CAS No. |
29171-01-5 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H18O4/c1-8(9)7-12-6-5-11-4-3-10-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
MCBRLKGIOZXDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


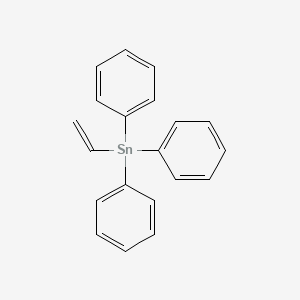
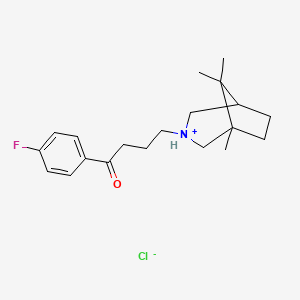
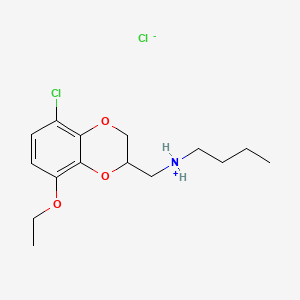
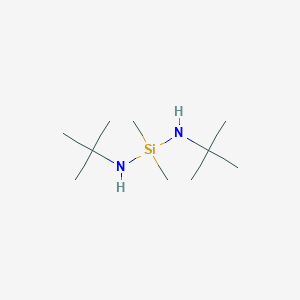
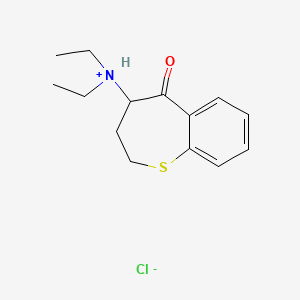
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)

![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
